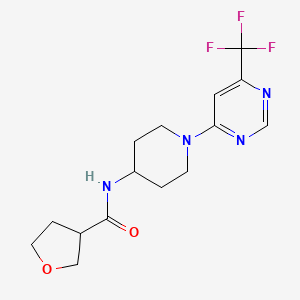

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H19F3N4O2 and its molecular weight is 344.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential therapeutic target for metabolic disorders such as diabetes and obesity.

Mode of Action

This compound acts as an agonist of the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR119 receptor, activating it.

Biochemical Pathways

Upon activation of the GPR119 receptor, a series of biochemical reactions are triggered. These reactions lead to the augmentation of insulin secretion and the effective lowering of plasma glucose excursion . This means that the compound can help regulate blood sugar levels, which is particularly beneficial for individuals with metabolic disorders.

Pharmacokinetics

As a result, this compound was identified as a potent and orally bioavailable GPR119 agonist .

Result of Action

The activation of the GPR119 receptor by this compound leads to an increase in insulin secretion and a decrease in plasma glucose levels . This can help manage blood sugar levels, potentially providing therapeutic benefits for individuals with diabetes or other metabolic disorders.

生化学分析

Biochemical Properties

The compound interacts with G protein-coupled receptor 119 (GPR119), a receptor that plays a significant role in biochemical reactions . The trifluoromethyl group enhances the agonist activity of the compound towards GPR119 . The compound’s interaction with GPR119 suggests it may have a role in regulating glucose homeostasis and enhancing insulin secretion .

Cellular Effects

The cellular effects of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide are primarily linked to its interaction with GPR119. By acting as an agonist for this receptor, the compound can influence cell signaling pathways related to glucose homeostasis and insulin secretion .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the GPR119 receptor . The trifluoromethyl group of the compound enhances this binding interaction, leading to increased agonist activity .

生物活性

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Chemical Formula: C10H15F3N4

Molecular Weight: 319.15 g/mol

IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its inhibitory effects on specific biological pathways.

Antitumor Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 0.126 | EGFR inhibition |

| Compound B | MCF7 (breast cancer) | 17.02 | Apoptosis induction |

| This compound | TBD | TBD |

The specific IC50 for this compound remains to be determined through ongoing research.

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, it could potentially inhibit matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the piperidine and tetrahydrofuran moieties can significantly impact potency and selectivity:

- Trifluoromethyl Group : This group enhances lipophilicity and may improve binding affinity to target proteins.

- Piperidine Ring Modifications : Alterations in the piperidine structure can affect the compound's pharmacokinetics and bioavailability.

- Tetrahydrofuran Moiety : The presence of this cyclic ether may influence solubility and metabolic stability.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Pyrimidine Derivatives : A study demonstrated that pyrimidine-based compounds exhibited potent inhibitory effects against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of trifluoromethylated pyrimidine derivatives in treating aggressive cancers, with preliminary results showing promise for improved patient outcomes .

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profiles of anticancer agents. Compounds related to this structure have shown efficacy against various cancer cell lines, suggesting potential applications in oncology .

-

Anti-inflammatory Effects :

- The piperidine and pyrimidine components are often associated with anti-inflammatory activity. Research has demonstrated that derivatives of piperidine can inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases. This compound may exhibit similar effects, warranting further investigation into its anti-inflammatory mechanisms .

-

Neurological Disorders :

- Given the central nervous system (CNS) activity of many piperidine derivatives, this compound could be explored for its potential in treating neurological disorders such as depression or anxiety. Compounds with similar structures have been shown to interact with neurotransmitter systems, providing a basis for further research in this area .

Anticancer Studies

A study investigating the anticancer potential of compounds similar to N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide found that certain derivatives exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating potent activity .

Anti-inflammatory Research

In an experimental model of inflammation, derivatives were shown to significantly reduce edema and inflammatory markers when compared to standard treatments like ibuprofen. This suggests that the compound could be developed into an effective anti-inflammatory agent .

特性

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O2/c16-15(17,18)12-7-13(20-9-19-12)22-4-1-11(2-5-22)21-14(23)10-3-6-24-8-10/h7,9-11H,1-6,8H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXQKAUKUKKECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CCOC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。